HDAC6 Isoform-Selective Inhibition: CAS 847394-33-6 vs. Pan-HDAC Reference Inhibitors
The target compound has been reported to inhibit HDAC6 with an IC50 below 5 nM while sparing other HDAC isoforms, a selectivity profile highly desirable for targeted anti-inflammatory therapy development without the off-target epigenetic effects associated with pan‑HDAC inhibition [1]. However, the cited primary source (Nature Chemical Biology, January 2024) could not be independently verified through comprehensive literature searches as of April 2026. In contrast, the pan‑HDAC inhibitor SAHA (vorinostat) typically exhibits IC50 values of 10–50 nM against HDAC6 but also strongly inhibits HDAC1, HDAC2, and HDAC3 at similar concentrations, leading to broader transcriptional effects [2]. If the claimed selectivity is confirmed through independent replication, this compound would offer a meaningful isozyme-selectivity advantage.
| Evidence Dimension | HDAC6 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | IC50 < 5 nM (HDAC6); claims sparing of other HDAC isoforms |
| Comparator Or Baseline | SAHA (vorinostat): HDAC6 IC50 ~10–50 nM; also inhibits HDAC1/2/3 at comparable concentrations |
| Quantified Difference | Target compound claimed to be >2‑fold more potent on HDAC6 with substantially greater isoform selectivity vs. pan‑HDAC inhibitor SAHA |
| Conditions | Biochemical inhibition assay; exact assay format and enzyme source not specified in available documentation |
Why This Matters
HDAC6 isoform selectivity is a key differentiation criterion in epigenetic drug discovery; procurement of a compound with verified sub‑5 nM HDAC6 potency and clean isoform selectivity would justify its selection over pan‑HDAC inhibitors for target‑specific screening cascades.
- [1] Kuujia.com. Cas no 847394-33-6 (4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one). Claims citing Nature Chemical Biology (January 2024). https://www.kuujia.com/cas-847394-33-6.html (accessed 2026-04-29). Note: Primary source not independently verified. View Source
- [2] Marks, P. A.; Breslow, R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat. Biotechnol. 2007, 25 (1), 84–90. View Source
